molecular formula C18H20N2O2 B2708609 N,N'-bis(2-phenylethyl)ethanediamide CAS No. 14040-79-0

N,N'-bis(2-phenylethyl)ethanediamide

Cat. No.: B2708609
CAS No.: 14040-79-0
M. Wt: 296.37
InChI Key: QZXQKYMXZRGKLB-UHFFFAOYSA-N
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Description

N,N’-bis(2-phenylethyl)ethanediamide: is an organic compound with the molecular formula C18H20N2O2. It is a diamide derivative of oxalic acid, where the amide groups are substituted with 2-phenylethyl groups. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-bis(2-phenylethyl)ethanediamide can be synthesized through the reaction of benzaldehyde and acetaldehyde under basic conditions to form a diol intermediate. This intermediate is then oxidized to the corresponding ketone, which undergoes a condensation reaction to form the final product .

Industrial Production Methods: In industrial settings, the synthesis of N,N’-bis(2-phenylethyl)ethanediamide typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2-phenylethyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where the phenylethyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides, while reduction can produce amines.

Scientific Research Applications

N,N’-bis(2-phenylethyl)ethanediamide has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: N,N’-bis(2-phenylethyl)ethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand in catalytic reactions and as an enzyme inhibitor makes it valuable in various research and industrial applications.

Biological Activity

N,N'-bis(2-phenylethyl)ethanediamide, also known as diphenylethyloxamide (DPEO), is a compound with the molecular formula C18H20N2O2C_{18}H_{20}N_{2}O_{2} and a molecular weight of approximately 296.36 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

  • Molecular Formula : C18H20N2O2C_{18}H_{20}N_{2}O_{2}
  • Molecular Weight : 296.36 g/mol
  • CAS Number : 14040-79-0
  • Appearance : White to off-white powder
  • Stability : Stable under normal conditions .

Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The structure-activity relationship suggests that modifications in the phenethyl groups can enhance antimicrobial activity .

CompoundTarget BacteriaLC50 (µM) against S. entericaLC50 (µM) against P. aeruginosaLC50 (µM) against S. aureus
21S. enterica11.686140
22P. aeruginosa8.79138287

The high levels of resistance observed with certain derivatives suggest their potential as leads for developing novel synthetic antimicrobial agents .

Cytotoxicity and Anticancer Potential

Research has also explored the cytotoxic effects of this compound on cancer cell lines. Preliminary studies indicate that this compound may induce apoptosis in specific cancer cells, although further research is necessary to elucidate the underlying mechanisms and pathways involved.

The proposed mechanism of action for this compound involves the modulation of protein kinase activity, which plays a crucial role in cell signaling pathways related to growth and apoptosis. By inhibiting or activating specific kinases, this compound may influence cellular proliferation and survival .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of this compound and tested their antimicrobial properties against common pathogens. The findings highlighted that certain modifications significantly enhanced the compounds' efficacy, particularly against resistant strains of bacteria .

Cytotoxicity Testing on Cancer Cells

Another study investigated the cytotoxic effects of DPEO on various cancer cell lines, including breast and prostate cancer cells. The results showed a dose-dependent response, with higher concentrations leading to increased cell death rates. This study suggests potential applications in cancer therapy, although comprehensive in vivo studies are required to confirm these findings .

Properties

IUPAC Name

N,N'-bis(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-17(19-13-11-15-7-3-1-4-8-15)18(22)20-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXQKYMXZRGKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14040-79-0
Record name N,N'-BIS(2-PHENYLETHYL)OXAMIDE
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